molecular formula C99H151N35O19S4 B039893 Tachyplesin I CAS No. 118231-04-2

Tachyplesin I

Cat. No.: B039893
CAS No.: 118231-04-2
M. Wt: 2263.8 g/mol
InChI Key: ZJQFYZCNRTZAIM-PMXBASNASA-N
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Description

Tachyplesin I is a cationic antimicrobial peptide composed of 17 amino acids. It was first isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus, in 1988. This peptide is known for its potent antimicrobial and anticancer properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tachyplesin I can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While industrial-scale production of this compound is not yet common, advancements in biotechnology may enable large-scale synthesis. Recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system (e.g., Escherichia coli), could be a potential method for industrial production .

Chemical Reactions Analysis

Types of Reactions: Tachyplesin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tachyplesin I has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide folding.

    Biology: Investigated for its role in innate immunity and its interactions with microbial membranes.

    Medicine: Explored for its potential as an antimicrobial agent against multidrug-resistant bacteria and as an anticancer agent targeting tumor cells.

Mechanism of Action

Tachyplesin I exerts its effects primarily through membrane disruption. It binds to the negatively charged components of microbial membranes, causing membrane instability and cell lysis. Additionally, this compound inhibits the 3-ketoacyl carrier protein reductase FabG, a key enzyme in the fatty acid biosynthesis pathway, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the presence of two disulfide bonds that stabilize its β-hairpin structure. This structure is crucial for its high antimicrobial and anticancer activities. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a prominent candidate in the development of new antimicrobial and anticancer agents .

Properties

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFYZCNRTZAIM-PMXBASNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H151N35O19S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118231-04-2
Record name Tachyplesin peptide, Tachypleus tridentatus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118231042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

A: Tachyplesin I primarily targets bacterial membranes, exhibiting a higher affinity for negatively charged lipids commonly found in bacterial membranes compared to zwitterionic lipids prevalent in mammalian cell membranes. [, ] This selectivity contributes to its lower toxicity towards mammalian cells. [] Upon interacting with bacterial membranes, this compound can induce several downstream effects:

  • Membrane permeabilization: this compound can integrate into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death. [, ] This permeabilization effect has been demonstrated in various bacterial species, including Escherichia coli and Staphylococcus aureus. [, ]
  • Disruption of membrane potential: this compound can alter the membrane potential of bacteria, leading to an imbalance in ion gradients, which disrupts essential cellular processes and contributes to cell death. []
  • Induction of apoptosis-like death: In E. coli, this compound has been shown to induce a cascade of events characteristic of apoptosis-like death, including reactive oxygen species (ROS) generation, membrane depolarization, and DNA fragmentation. []

ANone: this compound is a cationic peptide composed of 17 amino acid residues with the following sequence:

  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound adopts a well-defined, rigid conformation in solution characterized by an antiparallel β-sheet structure stabilized by two disulfide bonds. [, ]
    • Circular Dichroism (CD) Spectroscopy: CD spectra confirm the β-sheet conformation of this compound in aqueous solutions, with characteristic minima and maxima. [, , , ]

ANone: this compound exhibits considerable stability under various conditions:

  • Temperature: It remains stable at temperatures below 100°C. []
  • pH: It shows stability at pH values less than 10.3. []
  • Cation Concentration: Cation concentrations can influence its antibacterial activity. []
  • Solvent Polarity: Solvent polarity can also affect its antibacterial activity. []

ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through direct interaction with bacterial membranes rather than enzymatic activity.

ANone: Yes, computational approaches have provided insights into this compound's interactions with membranes:

  • Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the orientation and conformational changes of this compound at model membrane interfaces, providing a detailed view of its membrane insertion mechanism. [, ]
  • Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed to correlate the structural features of this compound and its analogs with their antimicrobial activity, aiding in the design of more potent and selective peptides. [, ]

ANone: The relationship between this compound's structure and its biological activity has been extensively investigated, revealing key features contributing to its efficacy and selectivity:

  • Cyclic Structure: The two disulfide bonds are essential for maintaining its rigid β-hairpin conformation, which is crucial for its antimicrobial activity. Linear analogs with disrupted disulfide bonds generally exhibit reduced activity. [, , , ]
  • Cationic Nature: The positively charged residues (lysine and arginine) contribute to its electrostatic interactions with negatively charged bacterial membranes. []
  • Hydrophobicity: The hydrophobic residues (phenylalanine, valine, isoleucine) contribute to its ability to insert and disrupt lipid bilayers. [, ]
  • β-Turn Region: The amino acid residues within the β-turn region influence its membrane interaction, hemolytic activity, and cell selectivity. Substitutions in this region, particularly with hydrophilic residues like serine, can reduce hemolytic activity while maintaining antimicrobial activity. []

ANone: While this compound demonstrates good stability under various conditions, its formulation for therapeutic use presents challenges:

  • Proteolytic Degradation: Like many peptides, this compound is susceptible to degradation by proteases, which can limit its bioavailability and in vivo efficacy. []
  • Formulation Strategies: Various strategies are being explored to improve its stability and bioavailability, including:
    • PEGylation: Attaching polyethylene glycol (PEG) chains to this compound can enhance its stability and reduce its degradation. []
    • Cyclization: Backbone cyclization has been shown to improve the stability of this compound in human serum without compromising its antimicrobial activity. []

ANone: While research on this compound is ongoing, its safety profile, environmental impact, and responsible handling require thorough assessment:

  • Toxicity: Although this compound exhibits low toxicity towards mammalian cells compared to bacteria, further studies are needed to comprehensively evaluate its safety profile, including potential long-term effects. [, ]
  • Environmental Impact: Information regarding its environmental fate, degradation pathways, and potential ecotoxicological effects is limited. Strategies to mitigate potential negative impacts should be explored. []

A: Research on the pharmacokinetics and pharmacodynamics of this compound is currently limited. Further investigations are needed to understand its absorption, distribution, metabolism, excretion, and in vivo activity and efficacy. []

ANone: this compound has demonstrated promising antimicrobial activity in both in vitro and in vivo settings:

  • In vitro studies: Numerous studies have established its potent activity against a broad range of Gram-negative and Gram-positive bacteria, including clinically relevant pathogens. [, , , , ]
  • In vivo studies: this compound has shown efficacy in animal models of bacterial infection, exhibiting therapeutic potential for treating bacterial infections. []

A: While this compound has been touted as a promising candidate to combat antibiotic resistance, recent studies have shown that bacteria can develop resistance to this compound under selective pressure. [, ] The resistance mechanisms involve:

  • Reduced outer membrane permeability: This is often caused by changes in the expression of outer membrane proteins (OMPs) or the overexpression of efflux pumps, preventing the peptide from reaching its target. [, ]
  • Increased proteolytic degradation: Some bacteria might upregulate protease production, leading to the breakdown of this compound before it can exert its antimicrobial effect. []

A: Although this compound displays a relatively low toxicity profile towards mammalian cells compared to bacteria, further research is essential to fully elucidate its safety profile, particularly regarding potential long-term effects. [, ]

ANone: Research is ongoing to develop effective drug delivery systems that can enhance its stability, bioavailability, and target specificity:

  • Nanoparticle encapsulation: Encapsulating this compound within nanoparticles offers protection from degradation, controlled release, and improved delivery to target tissues, potentially enhancing its therapeutic efficacy. []

A: Further research is needed to identify potential biomarkers that could predict the efficacy of this compound treatment, monitor treatment response, or serve as indicators of potential adverse effects. []

ANone: Various analytical techniques are employed to characterize and quantify this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to purify and analyze this compound, separating it from other components in a mixture. [, ]
  • NMR Spectroscopy: NMR provides detailed structural information about this compound's conformation and dynamics in solution. [, ]
  • CD Spectroscopy: CD spectroscopy is used to study its secondary structure, particularly its β-sheet conformation. [, , , ]

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